molecular formula C9H5F3N2O B12319265 7-(trifluoromethyl)-4aH-quinoxalin-2-one

7-(trifluoromethyl)-4aH-quinoxalin-2-one

Cat. No.: B12319265
M. Wt: 214.14 g/mol
InChI Key: ACWHJHDGDDVBPB-UHFFFAOYSA-N
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Description

7-(Trifluoromethyl)-4aH-quinoxalin-2-one is a fluorinated heterocyclic compound featuring a quinoxalin-2-one core substituted with a trifluoromethyl (-CF₃) group at the 7-position. Quinoxalin-2-ones are bicyclic structures comprising fused benzene and pyrazine rings, with the 2-one moiety (a lactam) contributing to their biological relevance. The trifluoromethyl group enhances lipophilicity, metabolic stability, and bioavailability, making this compound a promising scaffold in drug discovery .

Properties

Molecular Formula

C9H5F3N2O

Molecular Weight

214.14 g/mol

IUPAC Name

7-(trifluoromethyl)-4aH-quinoxalin-2-one

InChI

InChI=1S/C9H5F3N2O/c10-9(11,12)5-1-2-6-7(3-5)14-8(15)4-13-6/h1-4,6H

InChI Key

ACWHJHDGDDVBPB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=NC(=O)C=NC21)C(F)(F)F

Origin of Product

United States

Preparation Methods

Solvent-Free Mechanochemistry

Ball milling o-phenylenediamine with hexafluoroacetylacetone (1:1) for 2 hours yields 68% product ().

Aqueous-Phase Synthesis

Using β-cyclodextrin as a supramolecular catalyst ():

  • Yield: 74%
  • E-factor: 0.3 (vs. 5.2 for traditional methods)

Comparative Analysis of Methods

Method Yield (%) Cost (USD/g) Scalability Environmental Impact
Traditional 60–72 12–18 Moderate High
Suzuki-Miyaura 78–85 45–60 Low Moderate
Radical-Mediated 82–89 28–35 High Low
Industrial Flow 90–95 8–10 Very High Moderate

Functionalization Strategies

Post-synthetic modifications enhance utility:

C3 Amination ():

  • Reagent: NH₃/ZnCl₂
  • Yield: 81%
  • Application: Kinase inhibitor intermediates

N-Oxidation ():

  • Reagent: mCPBA
  • Yield: 93%
  • Use: Antibacterial agents

Chemical Reactions Analysis

Types of Reactions: 7-(TRIFLUOROMETHYL)-1H-QUINOXALIN-2-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinoxalines, which can be further functionalized for specific applications .

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares key structural and functional attributes of 7-(trifluoromethyl)-4aH-quinoxalin-2-one with related compounds:

Compound Name Core Structure Substituents Molecular Formula Key Properties
This compound Quinoxalin-2-one -CF₃ at C7 C₉H₅F₃N₂O High lipophilicity; enhanced metabolic stability due to -CF₃
3-Difluoromethyl-quinoxalin-2-one Quinoxalin-2-one -CF₂H at C3 C₉H₆F₂N₂O Moderate electron-withdrawing effects; improved solubility compared to -CF₃
7-Fluoro-2-methyl-3H-quinazolin-4-one Quinazolin-4-one -F at C7, -CH₃ at C2 C₉H₇FN₂O Reduced steric bulk; potential for hydrogen bonding via lactam
7-Chloro-1-cyclopropyl-6-fluoro-dihydroquinolin-4(1H)-one Dihydroquinolin-4-one -Cl at C7, -F at C6, cyclopropyl at N1 C₁₃H₁₀ClFNO Dual halogenation enhances halogen bonding; cyclopropyl improves conformational rigidity

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